Home > Products > Screening Compounds P4716 > (E)-O-Demethylroxithromycin
(E)-O-Demethylroxithromycin -

(E)-O-Demethylroxithromycin

Catalog Number: EVT-15427343
CAS Number:
Molecular Formula: C40H74N2O15
Molecular Weight: 823.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(E)-O-Demethylroxithromycin is a semi-synthetic macrolide antibiotic derived from roxithromycin, which itself is a derivative of erythromycin. This compound exhibits antibacterial properties and is primarily used to treat various bacterial infections, particularly those caused by Gram-positive and some Gram-negative bacteria. Roxithromycin is known for its effectiveness against respiratory tract infections, urinary tract infections, and soft tissue infections. The compound's structure includes a 15-membered lactone ring characteristic of macrolides, contributing to its mechanism of action by inhibiting bacterial protein synthesis.

Source

(E)-O-Demethylroxithromycin is synthesized from roxithromycin through metabolic processes or chemical modifications. Roxithromycin is commercially available and has been studied extensively for its pharmacological properties.

Classification
  • Class: Macrolide antibiotics
  • Sub-class: Semi-synthetic derivatives of erythromycin
  • Chemical Family: Organic compounds, specifically organooxygen compounds
Synthesis Analysis

The synthesis of (E)-O-Demethylroxithromycin can be achieved through various methods, primarily focusing on the demethylation of roxithromycin. One notable method involves the use of dimethyl sulfoxide as a solvent, alongside sodium methylate as a methylating agent.

Methods

  1. Demethylation Reaction:
    • Roxithromycin is subjected to conditions that facilitate the removal of a methyl group.
    • The reaction typically involves solvents such as dimethyl sulfoxide or tetrahydrofuran combined with alcohols and acids to adjust pH.
    • Thin-layer chromatography is commonly employed to monitor the reaction progress.
  2. Crystallization:
    • Post-reaction, the solution is cooled to precipitate (E)-O-Demethylroxithromycin.
    • The product is purified through filtration and drying, yielding white crystalline powder.

Technical Details

  • Yield: Varies between 54% to 68% depending on specific reaction conditions.
  • Temperature Control: Critical for optimizing yields and purity during crystallization.
Molecular Structure Analysis

The molecular structure of (E)-O-Demethylroxithromycin features a complex arrangement typical of macrolide antibiotics.

Structure Data

  • Molecular Formula: C₄₁H₇₆N₂O₁₅
  • Molecular Weight: Approximately 836.52 g/mol
  • Structural Characteristics:
    • Contains a lactone ring and multiple hydroxyl groups.
    • The presence of methoxy groups enhances its solubility and bioactivity.
Chemical Reactions Analysis

(E)-O-Demethylroxithromycin undergoes various chemical reactions that influence its pharmacological properties.

Reactions

  1. Hydrolysis:
    • Can occur in aqueous environments, leading to the formation of metabolites.
  2. Oxidation/Reduction:
    • Involves reactions with oxidizing agents that may modify functional groups within the molecule.
  3. Metabolism:
    • In humans, O-demethylation is a significant metabolic pathway, producing active metabolites that retain antibacterial activity comparable to the parent compound .

Technical Details

  • Analytical Techniques: Liquid chromatography-mass spectrometry (LC-MS) is utilized for analyzing metabolites and confirming structures.
Mechanism of Action

The mechanism by which (E)-O-Demethylroxithromycin exerts its antibacterial effects primarily involves inhibition of protein synthesis in bacteria.

Process

  1. Binding to Ribosomes:
    • The compound binds to the 50S subunit of the bacterial ribosome.
  2. Inhibition of Peptide Chain Elongation:
    • By interfering with translocation during protein synthesis, it prevents the growth and reproduction of bacteria.
  3. Activity Against Bacteria:
    • Demonstrates effectiveness against various strains, including those resistant to other antibiotics.

Data

Research indicates that O-demethylated metabolites maintain similar efficacy as roxithromycin in vitro against standard bacterial strains .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of (E)-O-Demethylroxithromycin is crucial for its application in pharmaceuticals.

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in dimethyl sulfoxide and alcohols; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Stability may vary with pH; optimal conditions are typically neutral to slightly acidic.
Applications

(E)-O-Demethylroxithromycin finds its primary application in scientific research and clinical settings as an antibiotic agent.

Scientific Uses

  1. Antibiotic Research:
    • Used in studies evaluating antibiotic resistance mechanisms.
  2. Pharmacokinetics Studies:
    • Investigated for its metabolic pathways and interactions with other drugs.
  3. Clinical Applications:
    • Potential use in treating infections where traditional antibiotics may fail due to resistance patterns.
Metabolic Context & Biological Significance

Role in Roxithromycin Biotransformation Pathways

(E)-O-Demethylroxithromycin represents the primary bioactive O-demethylated metabolite of the macrolide antibiotic roxithromycin. Human biotransformation studies utilizing liquid chromatography-mass spectrometry (LC-MS) have identified this compound as one of 15 metabolites generated through five distinct enzymatic pathways: isomerization (EZ conversion), O-demethylation, N-demethylation, cladinose sugar hydrolysis, and oxime ether side-chain dealkylation [10]. Among these, O-demethylation is a dominant metabolic route in humans, accounting for a significant proportion of roxithromycin clearance. The metabolic hierarchy positions O-demethylation as a primary transformation step, generating (E)-O-Demethylroxithromycin before subsequent modifications such as N-demethylation or sugar hydrolysis [10]. Notably, the metabolite retains antibacterial potency equivalent to the parent drug, as confirmed by in vitro activity against standard bacterial strains [2].

Table 1: Major Roxithromycin Metabolites in Humans [10]

Metabolite DesignationStructural ModificationBioactivity Status
(E)-O-DemethylroxithromycinO-demethylation of methoxyethoxy moietyRetains parent compound activity
Descladinose roxithromycinCladinose sugar hydrolysisReduced activity
N-Demethyl roxithromycinN-demethylation of desosamine sugarVariable activity
(Z)-RoxithromycinEZ isomerization of oxime moietyUndetermined activity

Species-Specific Demethylation Dynamics in Mammalian Systems

Comparative studies in humans and rats reveal striking species-dependent differences in roxithromycin demethylation. In humans, O-demethylation predominates, with (E)-O-Demethylroxithromycin constituting a major biliary and urinary metabolite. Conversely, rat metabolism favors N-demethylation pathways, producing N-monodesmethyl and N-didesmethyl metabolites as primary biotransformation products [2] [7]. Isolated perfused rat liver experiments demonstrate rapid hepatic extraction of roxithromycin, with N-demethylated metabolites appearing in bile within 30 minutes. However, the O-demethylated metabolite constituted only 0.64% of the cleared dose in bile, confirming reduced significance of this pathway in rodents [7]. These interspecies variations in metabolic flux have critical implications for extrapolating preclinical pharmacokinetic and toxicological data to humans.

Table 2: Cross-Species Demethylation Patterns of Roxithromycin [2] [7] [10]

Biological SystemPrimary Demethylation PathwayMajor Metabolite(s)Relative Metabolite Abundance
Humans in vivoO-demethylation(E)-O-DemethylroxithromycinHigh (bile/urine)
Rat in vivoN-demethylationN-monodesmethyl roxithromycinHigh (bile)
Rat liver microsomesN-demethylationN-didesmethyl roxithromycinDominant
Human liver microsomesO-demethylation(E)-O-DemethylroxithromycinDominant

Enzymatic Mechanisms of O-Demethylation in Hepatic Metabolism

The O-demethylation of roxithromycin is catalyzed by hepatic cytochrome P450 (CYP) monooxygenases, with CYP3A4 identified as the principal human isoform responsible. This enzymatic process follows classical oxidative dealkylation mechanics: the CYP enzyme complex facilitates the transfer of molecular oxygen to the methoxy group’s methyl carbon, forming an unstable hydroxymethyl intermediate that spontaneously dissociates into formaldehyde and the O-desmethyl metabolite [6] [10]. The reaction consumes NADPH and oxygen, consistent with microsomal mixed-function oxidase activity. Crucially, the reaction exhibits stereoselectivity, preserving the parent compound’s (E)-oxime configuration during demethylation [10]. This specificity distinguishes it from isomerization pathways that generate pharmacologically distinct (Z)-stereoisomers. Molecular evidence further indicates that the methoxyethoxy moiety’s spatial orientation facilitates optimal positioning within the CYP3A4 catalytic pocket, enhancing O-demethylation efficiency over alternative oxidation sites [10].

Figure 2: Proposed Catalytic Mechanism of Roxithromycin O-Demethylation by CYP3A4

  • Substrate Binding: Roxithromycin orients within CYP3A4 active site with methoxyethoxy group proximal to heme iron.
  • Oxygen Activation: Molecular oxygen binds to ferrous heme (Fe²⁺), forming Fe³⁺-O-O⁻ complex.
  • First Electron Transfer: NADPH-derived electron reduces the oxygen complex to Fe³⁺-O-O²⁻ (peroxo state).
  • Protonation/Water Elimination: Formation of Compound I (Fe⁴⁺=O) reactive species.
  • Hydrogen Abstraction: Compound I abstracts hydrogen from methyl group, generating radical intermediate.
  • Oxygen Rebound: Hydroxyl group transfers to methyl radical forming unstable hemiacetal.
  • Formaldehyde Elimination: Hemiacetal decomposes to (E)-O-Demethylroxithromycin and formaldehyde.

Properties

Product Name

(E)-O-Demethylroxithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-(2-hydroxyethoxymethoxyimino)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C40H74N2O15

Molecular Weight

823.0 g/mol

InChI

InChI=1S/C40H74N2O15/c1-14-28-40(10,49)33(45)23(4)30(41-52-20-51-16-15-43)21(2)18-38(8,48)35(57-37-31(44)27(42(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,43-46,48-49H,14-20H2,1-13H3/b41-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

YCGKDCMSNWUGGC-LAMSRUGQSA-N

Canonical SMILES

CCC1C(C(C(C(=NOCOCCO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCO)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.